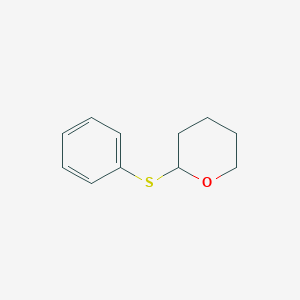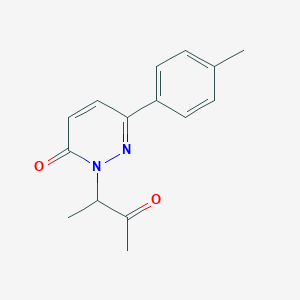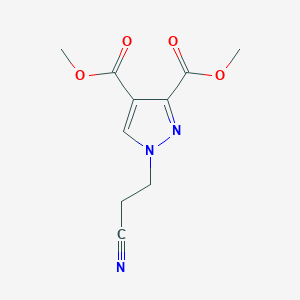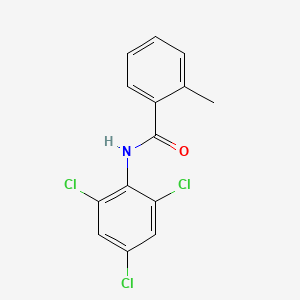
2-Methyl-2',4',6'-trichlorobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2’,4’,6’-trichlorobenzanilide is an organic compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.601 g/mol . This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a benzanilide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Methyl-2’,4’,6’-trichlorobenzanilide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-methylaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
2-Methyl-2’,4’,6’-trichlorobenzanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Aplicaciones Científicas De Investigación
2-Methyl-2’,4’,6’-trichlorobenzanilide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2’,4’,6’-trichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
2-Methyl-2’,4’,6’-trichlorobenzanilide can be compared with other similar compounds such as:
2-Methyl-2’,4’,4’-trichlorobenzanilide: This compound has a similar structure but differs in the position of the chlorine atoms.
2-Methyl-2’,4’,6’-tribromobenzanilide: This compound has bromine atoms instead of chlorine atoms, which can lead to different chemical properties and reactivity.
2-Methyl-2’,4’,5’-trichlorobenzanilide: This compound also has a similar structure but with different positions of the chlorine atoms.
These comparisons highlight the uniqueness of 2-Methyl-2’,4’,6’-trichlorobenzanilide in terms of its chemical structure and reactivity.
Propiedades
Número CAS |
97160-86-6 |
|---|---|
Fórmula molecular |
C14H10Cl3NO |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
2-methyl-N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-4-2-3-5-10(8)14(19)18-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
Clave InChI |
YSVBQKZMCBNAKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


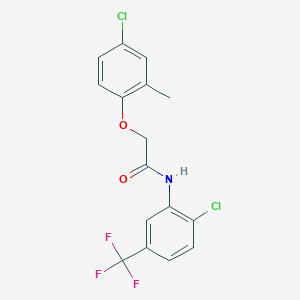


![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)


